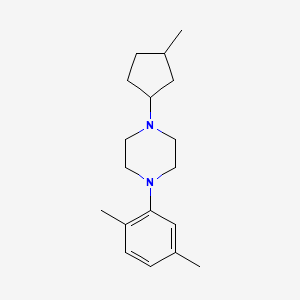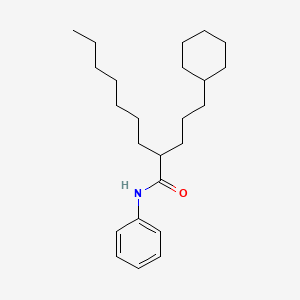
2-(4-nitrophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions, including the formation of cyclic structures or the introduction of nitro groups. For example, the synthesis of optical isomers of related compounds has been achieved using optically active diols, demonstrating the importance of stereochemistry in the synthesis of complex molecules (Sakoda et al., 1992). Similarly, solvent-free synthesis methods have been developed for isoindolone derivatives, which are closely related to the isoindolyl group in the target compound (Csende et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds containing similar functional groups has been extensively studied. For instance, the crystal structure of uracil derivatives has been determined through X-ray crystallography, providing insights into the supramolecular architectures and hydrogen bonding patterns that could also be relevant to our target compound (Liu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving related compounds often highlight the reactivity of specific functional groups. For example, the nitration of lignin model compounds has revealed insights into the reactivity of aromatic systems with nitro groups (Sergeeva et al., 1964). Furthermore, the synthesis of nitrile and non-nitrile pyridine products from reactions involving nitrophenyl propenamides has been explored, indicating the versatility of nitrophenyl compounds in synthetic chemistry (O'Callaghan et al., 1999).
Physical Properties Analysis
The physical properties of similar compounds, such as polymorphism, have been characterized using spectroscopic and diffractometric techniques. These studies can provide valuable information about the stability and solid-state behavior of our compound of interest (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties of related compounds, such as reactivity and stability, have been studied in various contexts. For example, the synthesis of conjugates of amino acids with nifedipine has explored the antioxidant, anti-inflammatory, and antiulcer activities of compounds with similar structural features (Subudhi & Sahoo, 2011).
Eigenschaften
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7/c22-16(12-5-7-13(8-6-12)21(26)27)11-28-17(23)9-10-20-18(24)14-3-1-2-4-15(14)19(20)25/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKBXKWGGVUBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-pyrrolidinyl]methanol](/img/structure/B5056338.png)

![isobutyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5056347.png)
![6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5056351.png)
![1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B5056356.png)
![6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5056363.png)
![ethyl [(7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5056371.png)
![methyl 2-{[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B5056376.png)

![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-methylbenzamide](/img/structure/B5056389.png)
![N-(2-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5056392.png)

![hexyl [4-(anilinosulfonyl)phenyl]carbamate](/img/structure/B5056404.png)
